1-Piperonylpiperidine
Description
1-Piperonylpiperidine is a nitrogenous heterocyclic compound that belongs to the piperidine family. It is characterized by the presence of a piperidine ring attached to a piperonyl group. This compound is known for its significant pharmacological properties and is widely used in various scientific research fields.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-6-14(7-3-1)9-11-4-5-12-13(8-11)16-10-15-12/h4-5,8H,1-3,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSIEALSZIRMDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Piperonylpiperidine can be synthesized through several methods. One common approach involves the reaction of piperonal with piperidine in the presence of a reducing agent. The reaction typically occurs under mild conditions, with the use of catalysts such as palladium on carbon (Pd/C) to facilitate the reduction process .
Industrial Production Methods: In industrial settings, the production of 1-Piperonylpiperidine often involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high yield of the compound. The reaction conditions are optimized to maintain the stability of the product and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Piperonylpiperidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidines.
Scientific Research Applications
1-Piperonylpiperidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Piperonylpiperidine involves its interaction with various molecular targets and pathways. It is known to modulate the activity of key enzymes and receptors in the central nervous system. The compound exhibits antioxidant, anti-inflammatory, and neuroprotective properties, which contribute to its therapeutic potential .
Comparison with Similar Compounds
Piperidine: A simple heterocyclic amine used as a building block in organic synthesis.
Benzylpiperidine: A compound with stimulant properties, structurally similar to 1-Piperonylpiperidine.
Uniqueness: 1-Piperonylpiperidine is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to modulate neurotransmitter activity and its potential neuroprotective effects set it apart from other similar compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
